molecular formula C12H15N3O2 B2715740 N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide CAS No. 1092346-65-0

N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B2715740
CAS No.: 1092346-65-0
M. Wt: 233.271
InChI Key: BUNNFJIUZPEMRJ-UHFFFAOYSA-N
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Description

N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine family, which is known for its diverse pharmacological and biological activities. This compound has a molecular formula of C12H15N3O2 and a molecular weight of 233.2664 . Imidazo[1,2-a]pyridine derivatives have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties .

Chemical Reactions Analysis

N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative .

Scientific Research Applications

N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including anti-inflammatory, antiviral, antifungal, and anticancer activities . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for various diseases .

Properties

IUPAC Name

N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-10(8-16)14-12(17)9-3-4-11-13-5-6-15(11)7-9/h3-7,10,16H,2,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNNFJIUZPEMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=CN2C=CN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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